

# Application Notes and Protocols for Devazepide Administration in Rats

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## Compound of Interest

Compound Name: Devazepide

Cat. No.: B1670321

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Devazepide**, also known as L-364,718 or MK-329, is a potent, selective, and orally active nonpeptide antagonist of the cholecystokinin-1 (CCK1, formerly CCK-A) receptor. [1][2][3] Cholecystokinin (CCK) is a peptide hormone found in the brain and gut that plays a crucial role in various physiological processes, including satiety, pancreatic secretion, and gallbladder contraction.[4][5] **Devazepide** competitively blocks the CCK1 receptor, thereby inhibiting the actions of endogenous CCK. This property makes it an invaluable tool in physiological and pharmacological research to investigate the role of CCK in processes such as food intake, gastric emptying, pancreatic function, and stress responses.

## Data Presentation

The following tables summarize quantitative data for the administration of **Devazepide** in rats based on published studies.

Table 1: Summary of **Devazepide** Administration Protocols in Rats

Application Area	Route of Administration	Dosage	Rat Strain	Key Findings & Effects	Citations
Food Intake / Satiety	Intraperitoneal (IP)	625 ng/kg (ED50)	Sprague-Dawley	Potently antagonized the inhibitory effect of CCK-8 on milk intake in sham-feeding rats.	
Intraperitoneal (IP)	100 µg/kg	Wistar	Increased cumulative food intake over 23 hours; completely abolished the anorectic effect of PEG-CCK9.		
Intraperitoneal (IP)	300 µg/kg	Female Rats	Blocked the feeding inhibitory effects of intraduodenal Polycose infusion.		
Oral Gavage	4 mg/kg	Male Adult Rats	No significant effect on transit time under control conditions.		

Gastric Emptying	Intravenous (IV)	2.5 µmol/kg	Not Specified	Attenuated the inhibitory responses of gastric emptying to macronutrients.
Oral Gavage	4 mg/kg	Male Adult Rats	Reversed the delay in transit time induced by ileal infusion of lipid but further delayed gastric emptying during lipid infusion.	
Pancreatic Function	Subcutaneous (SC) Infusion	200 µg/kg/h	Sprague-Dawley	Dose-dependently reduced pancreatic weight by up to 40% after 10 days.

Subcutaneous (SC) Injection	240 µg (twice daily)	Sprague-Dawley	Caused a reduction in pancreatic wet weight after 7 days and decreased the labeling index of acinar cells.	
Behavioral Studies	Intraperitoneal (IP)	0.1 mg/kg	Wistar	Blocked the acquisition of conditioned reward.
Subcutaneous (SC)	Not Specified	Not Specified	Decreased the duration of acquired immobility in a forced-swim stress test.	

Table 2: **Devazepide** Solution Preparation

Solvent/Vehicle	Concentration	Route of Administration	Preparation Notes	Citations
DMSO	Up to 100 mM (40.85 mg/mL)	Stock Solution	For initial solubilization. Further dilution is required for in vivo administration.	
Ethanol	Up to 50 mM (20.42 mg/mL)	Stock Solution	For initial solubilization. Further dilution is required for in vivo administration.	
20% SBE- $\beta$ -CD in Saline	5 mg/mL	Oral Gavage, IP Injection	To prepare a 1 mL working solution, add 100 $\mu$ L of a 50 mg/mL DMSO stock to 900 $\mu$ L of 20% SBE- $\beta$ -CD in Saline. This yields a suspended solution.	
Corn Oil	$\geq$ 5 mg/mL	Oral Gavage, IP Injection	To prepare a 1 mL working solution, add 100 $\mu$ L of a 50 mg/mL DMSO stock to 900 $\mu$ L of Corn oil. This yields a clear solution. Use with caution for	

dosing periods  
over half a  
month.

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## Experimental Protocols

### Protocol 1: Intraperitoneal (IP) Injection of Devazepide

This protocol describes the standard procedure for administering **Devazepide** to a rat via intraperitoneal injection.

Materials:

- **Devazepide**
- Appropriate solvent/vehicle (e.g., 20% SBE- $\beta$ -CD in Saline or Corn Oil with DMSO)
- Sterile syringes (1-3 mL)
- Sterile needles (23-26 gauge)
- 70% Isopropyl alcohol and gauze
- Weigh scale
- Appropriate personal protective equipment (PPE)

Procedure:

- **Dose Calculation:** Weigh the rat accurately and calculate the required volume of the **Devazepide** solution based on the desired dosage (e.g., mg/kg or  $\mu$ mol/kg). The maximum recommended injection volume for a rat is 10 ml/kg.
- **Solution Preparation:** Prepare the **Devazepide** solution as described in Table 2. Ensure the solution is well-mixed (vortex if necessary) and at room temperature before administration.
- **Animal Restraint:**

- Restrain the rat securely and safely. One common method is to hold the rat in dorsal recumbency (on its back) with the head tilted slightly downward. This allows abdominal contents to shift away from the injection site.
- An assistant may be helpful for proper restraint. Ensure the restraint is firm but does not restrict the animal's breathing.
- Site Preparation:
  - Identify the injection site in the lower right quadrant of the abdomen. This location helps to avoid injuring the cecum (which is typically on the left side) and the urinary bladder.
  - Disinfect the injection site with a gauze pad moistened with 70% alcohol.
- Injection:
  - Use a new sterile syringe and needle for each animal.
  - Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.
  - Before injecting, gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no colored fluid should appear).
  - If aspiration is clear, inject the solution slowly and steadily.
  - Withdraw the needle at the same angle it was inserted.
- Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, pain, or adverse reaction at the injection site.

## Protocol 2: Oral Gavage Administration of Devazepide

This protocol details the administration of **Devazepide** directly into the stomach of a rat. This procedure requires proper training to avoid injury.

Materials:

- **Devazepide** solution (prepared as in Table 2)
- Syringe
- Appropriately sized gavage needle (feeding needle). These are typically stainless steel or flexible plastic with a ball-tip to prevent tissue damage.
- Weigh scale
- Water or a water-based lubricant
- Appropriate PPE

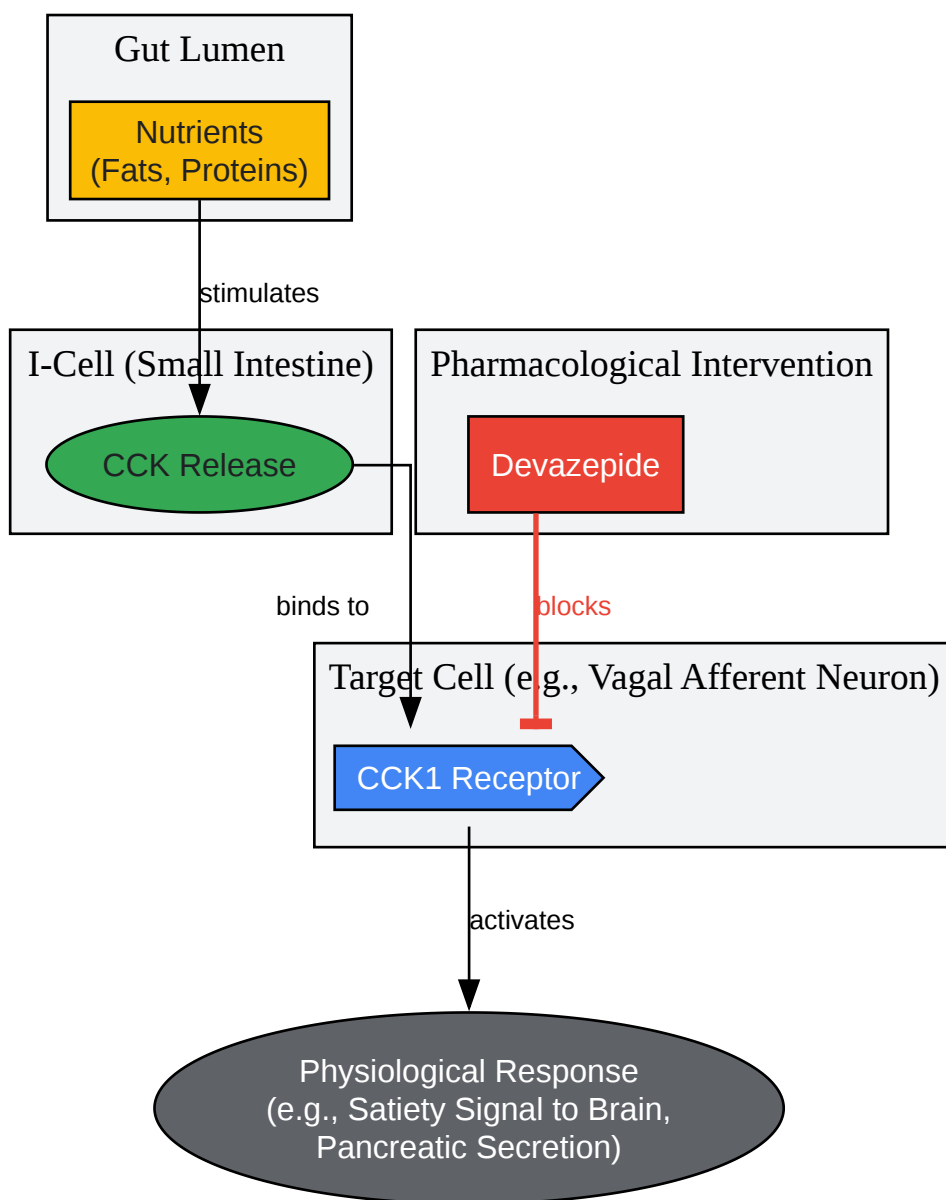
#### Procedure:

- Dose Calculation: Weigh the rat and calculate the required dose volume. The recommended maximum volume is 10-20 ml/kg.
- Gavage Needle Measurement:
  - Measure the correct insertion length by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib.
  - Mark the needle at the point corresponding to the tip of the rat's nose. This prevents over-insertion and potential stomach perforation.
- Animal Restraint:
  - Restrain the rat firmly in an upright, vertical position. Extend the head upwards to create a straight line from the mouth to the esophagus. This is critical to ensure the needle enters the esophagus and not the trachea.
- Tube Insertion:
  - Lightly lubricate the tip of the gavage needle with water or a suitable lubricant.
  - Gently insert the needle into the mouth, just behind the incisors, and slide it over the tongue towards the back of the throat.



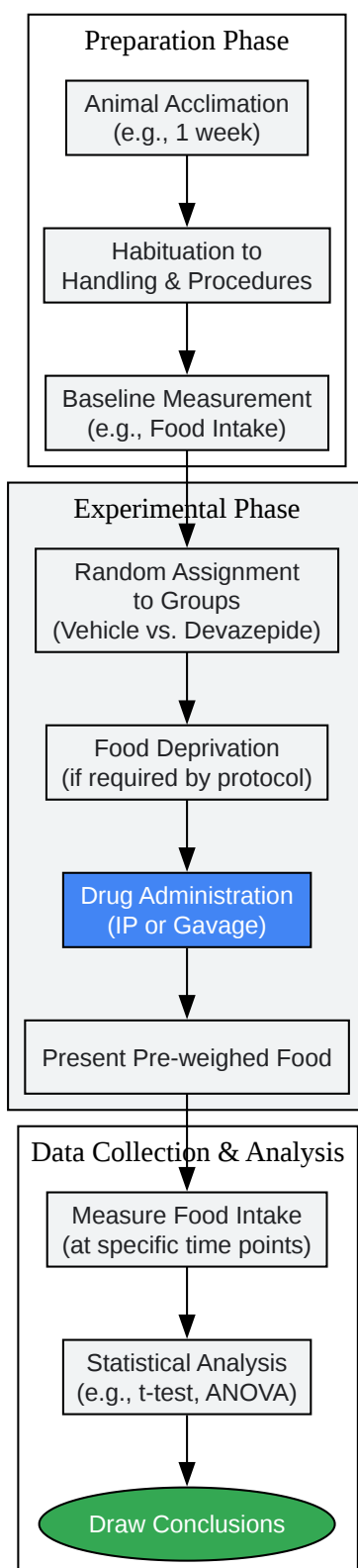
- The rat should swallow as the tube enters the pharynx, which facilitates its passage into the esophagus. The needle should advance smoothly without force.
- CRITICAL: If any resistance is met, or if the rat begins to gasp or choke, the needle may be in the trachea. Immediately withdraw and restart the procedure. DO NOT FORCE THE NEEDLE.
- Administration:
  - Once the needle is inserted to the pre-measured depth, administer the solution slowly and steadily.
- Withdrawal and Monitoring:
  - After administration, withdraw the needle smoothly in a single motion.
  - Return the animal to its cage and monitor for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental administration into the lungs.

## Mandatory Visualization



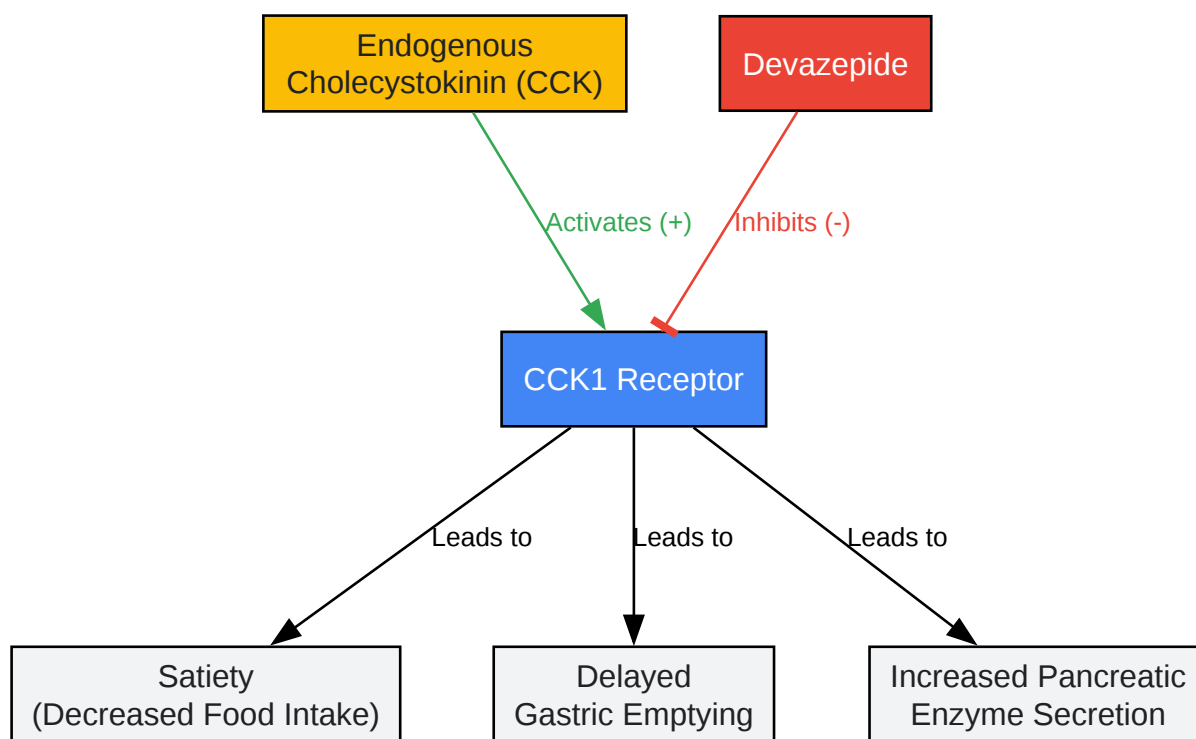
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Caption: **Devazepide** blocks the CCK1 receptor, inhibiting CCK-mediated physiological responses.



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Caption: Workflow for a food intake study in rats using **Devazepide**.



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Caption: Logical diagram of **Devazepide's** antagonism of CCK1 receptor effects.

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